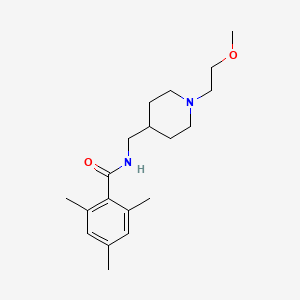

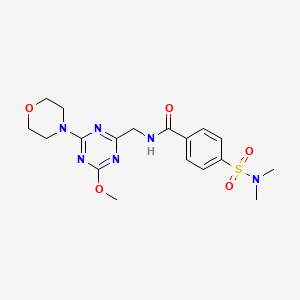

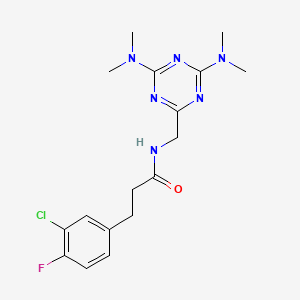

ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate” is a type of heterocyclic compound. Heterocyclic compounds are key components to functional molecules that are used in a variety of everyday applications . This compound is likely to have a similar structure to 5-Amino-1-(4-methylbenzyl)-1H-pyrazol-3-ol .

Scientific Research Applications

Synthesis and Crystal Structure

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has been synthesized for studies in crystallography. It demonstrates fungicidal and plant growth regulatory activities, making it of interest in agricultural sciences. X-ray diffraction methods have been utilized to determine its crystal structure, which belongs to the monoclinic space group (L. Minga, 2005).

Role in Organic Synthesis

This compound plays a crucial role in organic synthesis. It undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are significant for further chemical transformations (P. S. Lebedˈ et al., 2012).

Antimicrobial and Anticancer Potential

This compound is a precursor in the synthesis of various derivatives that show promising antimicrobial and anticancer activities. For instance, derivatives like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have exhibited higher anticancer activity compared to reference drugs in preliminary studies (H. Hafez et al., 2016).

Fluorescent Properties and Inhibitory Activities

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, has been found to be a novel fluorescent molecule with potential as a fluorophore. Additionally, its derivatives have shown inhibitory activities against monocotyledonous plants (Yan‐Chao Wu et al., 2006).

Analgesic and Anti-inflammatory Properties

A series of ethyl esters derived from this compound have been investigated for their analgesic and anti-inflammatory activities. These studies have led to the identification of compounds with significant potential in these areas, with one derivative emerging as particularly active (P. D. Gokulan et al., 2012).

Development of Novel Anti-tumor Agents

The compound has been used in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These derivatives have shown significant effects in mouse tumor model cancer cell lines, indicating its potential in cancer therapy (I. Nassar et al., 2015).

Corrosion Inhibition in Industrial Processes

Derivatives of this compound have been found to be effective corrosion inhibitors for mild steel, which is important for industrial pickling processes. Experimental and quantum chemical studies have demonstrated their efficacy in this application (P. Dohare et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a pyrazole scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit CDK2, resulting in the arrest of the cell cycle and induction of apoptosis within cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect the cell cycle regulation pathway .

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .

Action Environment

The synthesis of similar compounds has been successfully carried out in water, using alumina–silica-supported mno2 as a recyclable catalyst . This suggests that the compound might be stable in aqueous environments.

Properties

IUPAC Name |

ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-19-14(18)12-8-16-17(13(12)15)9-11-6-4-10(2)5-7-11/h4-8H,3,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZBHWKKQUNVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331586 |

Source

|

| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879433-31-5 |

Source

|

| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)

![N,N-diethyl-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441940.png)

![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)